molecular formula C18H21N3O3S B4662161 3-[(Methylsulfonyl)amino]phenyl 4-phenylpiperazinyl ketone

3-[(Methylsulfonyl)amino]phenyl 4-phenylpiperazinyl ketone

Cat. No.: B4662161
M. Wt: 359.4 g/mol
InChI Key: RAFDGQUTLBJXNO-UHFFFAOYSA-N
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Description

3-[(Methylsulfonyl)amino]phenyl 4-phenylpiperazinyl ketone is a synthetic organic compound characterized by a ketone group bridging a methylsulfonylamino-substituted phenyl ring and a 4-phenylpiperazinyl moiety.

Properties

IUPAC Name

N-[3-(4-phenylpiperazine-1-carbonyl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S/c1-25(23,24)19-16-7-5-6-15(14-16)18(22)21-12-10-20(11-13-21)17-8-3-2-4-9-17/h2-9,14,19H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAFDGQUTLBJXNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Methylsulfonyl)amino]phenyl 4-phenylpiperazinyl ketone typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method includes the reaction of 3-[(Methylsulfonyl)amino]phenyl with 4-phenylpiperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(Methylsulfonyl)amino]phenyl 4-phenylpiperazinyl ketone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

3-[(Methylsulfonyl)amino]phenyl 4-phenylpiperazinyl ketone has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(Methylsulfonyl)amino]phenyl 4-phenylpiperazinyl ketone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

RS 39604

  • Structure: 1-[4-amino-5-chloro-2-(3,5-dimethoxy-benzyloxy)phenyl]-3-[1-[2-[(methylsulfonyl)amino]ethyl]-4-piperidinyl]-1-propanone hydrochloride.
  • Key Features: Incorporates a methylsulfonylaminoethyl-piperidine group and a methoxybenzyloxy-substituted phenyl ring.
  • Biological Target : 5-HT₄ receptor agonist, with reported EC₅₀ of 10 nM .
  • Comparison: Unlike the target compound, RS 39604 uses a piperidine ring (vs. piperazine) and includes a methoxybenzyloxy group, which may enhance CNS penetration.

3-(p-Chlorophenyl)-3-phenyl-1-[4-(2-thiazolyl)-1-piperazinyl]-1-propanone

  • Structure: Features a piperazinyl group substituted with a thiazole ring and a diphenylpropanone backbone.
  • Key Features : The thiazole ring may enhance interactions with aromatic residues in receptor binding pockets.
  • Biological Target : Likely targets serotonin receptors, though specific activity data are unavailable .
  • Comparison: Replacing the target compound’s 4-phenylpiperazinyl group with a thiazolylpiperazinyl moiety could shift receptor selectivity.

Compounds with Methylsulfonyl Phenyl Groups

3-[4-(Methylsulfonyl)phenyl]-5-(trifluoromethyl)(2-pyridyl) phenyl ketone

  • Structure : Contains a methylsulfonylphenyl group linked to a trifluoromethylpyridylphenyl ketone.
  • Biological Target : Cyclooxygenase-2 (COX-2) inhibitor (IC₅₀ = 0.05 µM) .
  • Comparison : The pyridyl and trifluoromethyl groups enhance COX-2 selectivity, while the target compound’s piperazinyl group suggests divergent targets (e.g., GPCRs). Both share methylsulfonyl groups, but their positioning (directly on phenyl vs. as a sulfonamide) impacts solubility and target engagement .

Patent Derivatives with Piperidine/Piperazine Cores

  • Example Compound : 4-(3-(Methylsulfonyl)phenyl)-1-propylpiperidin-4-ol.
  • Key Features : Methylsulfonylphenyl group attached to a hydroxylated piperidine ring.
  • Comparison : The lack of a ketone linker and the presence of a hydroxyl group reduce structural similarity to the target compound. Such modifications likely influence metabolic stability and blood-brain barrier permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[(Methylsulfonyl)amino]phenyl 4-phenylpiperazinyl ketone
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3-[(Methylsulfonyl)amino]phenyl 4-phenylpiperazinyl ketone

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